molecular formula C14H10N4 B15155998 1,1'-Bibenzimidazole CAS No. 75261-44-8

1,1'-Bibenzimidazole

Cat. No.: B15155998
CAS No.: 75261-44-8
M. Wt: 234.26 g/mol
InChI Key: XWOFZMGLZBUKRA-UHFFFAOYSA-N
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Description

1,1’-Bibenzo[d]imidazole is a heterocyclic compound characterized by the presence of two benzimidazole units connected via a single bond This compound is notable for its structural complexity and the presence of nitrogen atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Bibenzo[d]imidazole can be synthesized through several methods. One common approach involves the alkylation of a disodium derivative of 1H,1’H-2,2’-bibenzo[d]imidazole with alkyl halides . This method allows for the introduction of various substituents, enhancing the compound’s solubility and reactivity. The reaction typically requires the presence of a base and proceeds under mild conditions.

Industrial Production Methods: Industrial production of 1,1’-Bibenzo[d]imidazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bibenzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation can yield monoalkyl or dialkyl derivatives, which have distinct properties and applications .

Scientific Research Applications

1,1’-Bibenzo[d]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Bibenzo[d]imidazole involves its interaction with molecular targets through its nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the compound forms stable complexes with metal ions, which can be utilized in catalysis and material science .

Comparison with Similar Compounds

Uniqueness: 1,1’-Bibenzo[d]imidazole is unique due to its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. Its structural complexity and the presence of nitrogen atoms contribute to its wide range of applications in different fields .

Properties

CAS No.

75261-44-8

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

1-(benzimidazol-1-yl)benzimidazole

InChI

InChI=1S/C14H10N4/c1-3-7-13-11(5-1)15-9-17(13)18-10-16-12-6-2-4-8-14(12)18/h1-10H

InChI Key

XWOFZMGLZBUKRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2N3C=NC4=CC=CC=C43

Origin of Product

United States

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